molecular formula C16H21N3O2 B069482 Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate CAS No. 186650-98-6

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Cat. No.: B069482
CAS No.: 186650-98-6
M. Wt: 287.36 g/mol
InChI Key: WIBWVYVIBJOVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBWVYVIBJOVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383732
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186650-98-6
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, offers a unique combination of a Boc-protected piperazine and a cyanophenyl moiety. This guide provides a comprehensive overview of its fundamental basic properties, synthesis, and critical applications. We will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights and detailed experimental protocols. This document is designed to be an essential resource for scientists leveraging this versatile compound in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, also known by its synonym tert-butyl 4-(4-cyanophenyl)-1-piperazinecarboxylate, is a bifunctional organic molecule of significant interest in pharmaceutical and materials science research. Its structure features a piperazine ring, a versatile pharmacophore, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other substituted with a 4-cyanophenyl group. This arrangement provides a valuable platform for further chemical modifications.

The Boc protecting group offers a stable yet readily cleavable handle, allowing for selective reactions at the unprotected nitrogen atom. The cyanophenyl group, on the other hand, can participate in various chemical transformations or act as a key pharmacophoric element in biologically active molecules. This dual functionality makes it an invaluable intermediate in the synthesis of a wide range of compounds, including those with potential therapeutic applications targeting neurological disorders.[1]

This guide will explore the core basic properties of this compound, providing a deep dive into its synthesis, characterization, and reactivity. We will also present detailed protocols and visualizations to aid researchers in their practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective use in research and development.

Physicochemical Data

The fundamental physicochemical properties of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C16H21N3O2[2]
Molecular Weight 287.36 g/mol [3]
Appearance White to Yellow Powder or Crystals
Melting Point 126-128 °C[2]
CAS Number 186650-98-6[3]
Purity Typically ≥98%
Storage Conditions Sealed in a dry environment at 2-8°C
Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.

  • Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying functional groups.[5] For tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, key vibrational frequencies would include a strong absorption for the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), a strong C=O (urethane) stretch (around 1680-1700 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

  • Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns of a molecule.[5] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 287. Subsequent fragmentation would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a critical aspect of its utility. Understanding its reactivity is key to its application as a synthetic intermediate.

Synthetic Routes

A common synthetic approach involves the nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 4-fluorobenzonitrile or the Buchwald-Hartwig amination of 4-bromobenzonitrile with 1-Boc-piperazine.

Below is a generalized workflow for the synthesis of Boc-protected piperazine derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Boc Protection cluster_intermediate Intermediate cluster_reactants2 Reactants cluster_reaction2 Coupling Reaction cluster_product Final Product Piperazine Piperazine Boc_Protection Reaction in DCM with TEA and DMAP Piperazine->Boc_Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Boc_Protection Boc_Piperazine tert-Butyl piperazine-1-carboxylate Boc_Protection->Boc_Piperazine Coupling Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination Boc_Piperazine->Coupling Cyanophenyl_Halide 4-Halobenzonitrile (e.g., 4-Fluorobenzonitrile) Cyanophenyl_Halide->Coupling Final_Product Tert-butyl 4-(4-cyanophenyl) piperazine-1-carboxylate Coupling->Final_Product

Caption: Generalized synthetic workflow for tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Key Reactivity

The reactivity of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is primarily dictated by three key features:

  • The Boc-Protected Nitrogen : The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine, which can then be used for further functionalization.

  • The Unprotected Piperazine Nitrogen : The nitrogen atom attached to the cyanophenyl ring is a nucleophilic center and can participate in various reactions, although its reactivity is somewhat attenuated by the electron-withdrawing nature of the aromatic ring.

  • The Cyano Group : The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions.

Applications in Drug Discovery and Materials Science

The unique structural features of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate make it a valuable building block in several areas of research.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The piperazine moiety is a common scaffold in many approved drugs, and the ability to selectively functionalize it is highly advantageous. Its derivatives have been explored as:

  • CCR5 Antagonists : As a key building block for piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[6]

  • Neurological Disorder Therapeutics : The core structure is found in compounds targeting various neurological disorders.[1]

  • Anticancer Agents : Piperazine derivatives are integral to the structure of some tyrosine kinase inhibitors like Vandetanib.[7]

Materials Science

The rigid cyanophenyl group and the flexible piperazine linker can be incorporated into polymers and other materials to impart specific properties. For instance, it can be used in the development of novel materials with specific functionalities, such as polymers for drug delivery systems.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experimental procedures.

Protocol for Deprotection of the Boc Group

This protocol describes a standard procedure for the removal of the tert-butoxycarbonyl protecting group.

Objective : To deprotect the Boc-protected nitrogen of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Materials :

  • Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure :

  • Dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 1-(4-cyanophenyl)piperazine.

Deprotection_Workflow Start Dissolve Boc-protected compound in anhydrous DCM Cooling Cool to 0 °C Start->Cooling Add_TFA Add Trifluoroacetic Acid (TFA) Cooling->Add_TFA Stir Stir at room temperature (Monitor by TLC) Add_TFA->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Neutralize Dissolve in DCM and neutralize with NaHCO₃ solution Concentrate->Neutralize Wash Wash with brine Neutralize->Wash Dry Dry over Na₂SO₄, filter, and concentrate Wash->Dry Product Obtain deprotected product Dry->Product

Caption: Step-by-step workflow for the Boc deprotection protocol.

Safety and Handling

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation. Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

Conclusion

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a highly versatile and valuable building block for chemists in both academic and industrial settings. Its well-defined physicochemical properties, predictable reactivity, and broad range of applications, particularly in drug discovery, underscore its importance. This guide has provided a comprehensive overview of its core basic properties, offering both theoretical insights and practical protocols to facilitate its effective use in the laboratory.

References

  • PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2. [Link]

  • IUCrData. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • ChemBK. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Pipzine Chemicals. 4-cyano-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Innovare Academic Sciences. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Pharmaffiliates. CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • Pharmaffiliates. CAS No : 1023594-49-1 | Product Name : tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • ResearchGate. Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. [Link]

Sources

1-Boc-4-(4-cyanophenyl)piperazine CAS number 186650-98-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Boc-4-(4-cyanophenyl)piperazine (CAS 186650-98-6), structured for immediate application in pharmaceutical research and development.

Strategic Reagent Profile for Medicinal Chemistry & Drug Discovery

Executive Technical Summary

1-Boc-4-(4-cyanophenyl)piperazine (CAS 186650-98-6) serves as a "privileged scaffold" intermediate in the synthesis of bioactive small molecules, particularly for Central Nervous System (CNS) therapeutics and anti-infective agents.

Structurally, it combines a piperazine core (a proven pharmacokinetic enhancer) with a para-cyanophenyl moiety . The nitrile group functions as a versatile "chemical warhead," allowing divergent synthesis into benzylamines, benzoic acids, amides, or tetrazoles. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, enabling selective functionalization of the phenyl ring before deprotection and subsequent derivatization of the secondary amine.

Key Applications:

  • CNS Ligands: Precursor for Dopamine D2/D3 and Serotonin 5-HT1A/2A receptor modulators.

  • Anti-infectives: Scaffold for azole-class antifungals and antimycobacterial agents.

  • Bioisostere Synthesis: The nitrile group is the primary precursor for tetrazoles (carboxylic acid bioisosteres).

Physiochemical & Safety Profile

PropertySpecificationTechnical Note
CAS Number 186650-98-6
IUPAC Name tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Molecular Formula C₁₆H₂₁N₃O₂
Molecular Weight 287.36 g/mol
Appearance White to off-white crystalline solidHigh purity forms are often needle-like crystals.[1][2]
Melting Point 126–128 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water; soluble in alcohols upon warming.
pKa (Calc) ~ -0.5 (Nitrile), ~8.7 (Piperazine N1)The Boc-protected nitrogen is non-basic.

Safety & Handling (GHS Standards):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use standard Schlenk techniques if scaling up; handle in a fume hood to avoid dust inhalation.

Synthetic Architecture

The synthesis of CAS 186650-98-6 is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) . This route is preferred over Palladium-catalyzed Buchwald-Hartwig coupling for this specific substrate due to the high atom economy and the activating nature of the para-cyano group.

Mechanism of Action (SNAr)

The para-cyano group is strongly electron-withdrawing (-M, -I effect), activating the benzene ring at the para position for nucleophilic attack by the secondary amine of 1-Boc-piperazine.

Visualization: Synthetic Pathway

Synthesis SM1 1-Boc-Piperazine (Nucleophile) Complex Meisenheimer Complex SM1->Complex K2CO3, DMSO 100°C SM2 4-Fluorobenzonitrile (Electrophile) SM2->Complex Product 1-Boc-4-(4-cyanophenyl) piperazine Complex->Product - F-

Caption: SNAr synthesis pathway utilizing the electron-withdrawing nitrile group to facilitate fluoride displacement.

Experimental Protocol: SNAr Synthesis (High-Yield Method)

Based on optimization of Tangallapally et al. (2006).

Reagents:

  • 1-Boc-piperazine (1.0 equiv)[3]

  • 4-Fluorobenzonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-Boc-piperazine (e.g., 10 mmol) and 4-fluorobenzonitrile (11 mmol).

  • Solvation: Add anhydrous DMSO (5 mL per gram of substrate). Note: DMSO accelerates SNAr rates significantly compared to DMF due to higher polarity.

  • Base Addition: Add K₂CO₃ (20 mmol).

  • Reaction: Heat the mixture to 100–110 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup (Self-Validating Step):

    • Pour the hot reaction mixture into crushed ice/water (10x volume).

    • Observation: The product should precipitate immediately as a white/off-white solid. If oil forms, scratch the flask side to induce crystallization.

  • Purification: Filter the solid, wash copiously with water (to remove DMSO/salts), and dry under vacuum.

    • Optional Recrystallization: Ethanol or EtOAc/Hexane if purity <98%.

Yield Expectation: 85–95%.

Functional Utility in Drug Design[1][7][8]

Once synthesized, CAS 186650-98-6 acts as a divergent node.[3] The Boc-group protects the aliphatic amine, forcing chemistry to occur exclusively at the Nitrile site.

Divergent Synthesis Map

Divergence Core 1-Boc-4-(4-cyanophenyl) piperazine Tetrazole Tetrazole Derivative (Sartan-like bioisostere) Core->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition Amine Benzylamine (Reductive Amination) Core->Amine H2, Raney-Ni or LiAlH4 Acid Benzoic Acid (Hydrolysis) Core->Acid NaOH/H2O Reflux Amidoxime Amidoxime (Prodrugs) Core->Amidoxime NH2OH·HCl Base

Caption: Divergent synthetic utility of the nitrile "warhead" allowing access to multiple pharmacophores.[1][4][5]

Critical Application Notes
  • Tetrazole Formation: Reaction with sodium azide (NaN₃) and ammonium chloride generates the tetrazole ring, a classic bioisostere for carboxylic acids (enhancing metabolic stability and lipophilicity). This is crucial in ARB (Angiotensin Receptor Blocker) design.

  • Reduction to Benzylamine: Catalytic hydrogenation (Raney-Ni) converts the nitrile to a primary amine. This amine can then be coupled with carboxylic acids or sulfonyl chlorides to extend the molecular chain, a common strategy in GPCR ligand design (e.g., D2 receptor antagonists).

  • Orthogonal Deprotection: Treatment with TFA/DCM or HCl/Dioxane removes the Boc group without affecting the nitrile, liberating the secondary piperazine amine for coupling with heteroaryl halides.

Quality Control & Analytics

To ensure the integrity of the reagent before use in complex multistep synthesis, verify against these standards:

1. 1H NMR (400 MHz, CDCl₃):

  • δ 7.50 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Nitrile (deshielded).

  • δ 6.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Piperazine (shielded by resonance).

  • δ 3.58 (m, 4H): Piperazine methylene protons (adjacent to Boc-N).

  • δ 3.30 (m, 4H): Piperazine methylene protons (adjacent to Aryl-N).

  • δ 1.48 (s, 9H): Boc tert-butyl group.

2. HPLC Purity Criteria:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).

  • Detection: UV @ 254 nm (Strong absorption due to conjugated benzonitrile system).

  • Acceptance: >98.0% area under curve.[3]

References

  • Tangallapally, R. P., et al. (2006). "Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents." Bioorganic & Medicinal Chemistry Letters, 16(10), 2584–2589.

  • BenchChem. (2025).[6] "The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide." BenchChem Technical Library.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6918501, tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate." PubChem.

  • Chaudhary, P., et al. (2019).[7] "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists." Bioorganic Chemistry, 86, 169-178.

Sources

Spectroscopic Characterization of 1-Boc-4-(4-cyanophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Boc-4-(4-cyanophenyl)piperazine, with a molecular formula of C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol , is a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1] Its structural motif, combining a Boc-protected piperazine ring with a cyanophenyl group, makes it a versatile building block for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system.[2] The precise and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity of multi-step syntheses and the final active pharmaceutical ingredients.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Boc-4-(4-cyanophenyl)piperazine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While complete, publicly available experimental spectra for this specific compound are not readily found, this guide will present a detailed, predicted analysis based on the well-established spectroscopic behavior of its constituent functional groups and data from closely related structural analogs. This approach offers researchers a robust framework for the identification and quality control of this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The structure of 1-Boc-4-(4-cyanophenyl)piperazine dictates its characteristic spectroscopic fingerprint. The key structural components to be analyzed are:

  • The tert-butoxycarbonyl (Boc) protecting group : This will give rise to signals for the tert-butyl protons and the carbamate carbonyl group.

  • The piperazine ring : The methylene protons of the piperazine ring will exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing carbamate and the cyanophenyl group.

  • The p-substituted cyanophenyl ring : This will show characteristic aromatic proton signals and a nitrile group absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Boc-4-(4-cyanophenyl)piperazine, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum (in CDCl₃) will feature distinct signals corresponding to the aromatic, piperazine, and Boc group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.55Doublet2HAr-H (ortho to -CN)The strong electron-withdrawing nature of the nitrile group deshields the ortho protons, shifting them downfield.
~ 6.90Doublet2HAr-H (meta to -CN)These protons are less affected by the nitrile group and are shifted upfield relative to their ortho counterparts.
~ 3.60Triplet4H-N-CH ₂- (adjacent to Boc)The protons on the carbons adjacent to the nitrogen of the Boc group are deshielded by the carbamate.
~ 3.30Triplet4H-N-CH ₂- (adjacent to Ar)The protons on the carbons adjacent to the nitrogen connected to the aromatic ring will have a distinct chemical shift.
1.48Singlet9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 154.7C =O (carbamate)The carbonyl carbon of the Boc group has a characteristic chemical shift in this region.
~ 152.0Ar-C (ipso, attached to N)The aromatic carbon directly attached to the piperazine nitrogen.
~ 133.5Ar-C H (ortho to -CN)Aromatic carbons ortho to the nitrile group.
~ 120.0C ≡NThe carbon of the nitrile group.
~ 116.0Ar-C H (meta to -CN)Aromatic carbons meta to the nitrile group.
~ 105.0Ar-C (ipso, attached to -CN)The aromatic carbon bearing the nitrile group.
~ 80.0-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 48.0-N-C H₂- (adjacent to Ar)Carbons of the piperazine ring adjacent to the aromatic ring.
~ 44.0-N-C H₂- (adjacent to Boc)Carbons of the piperazine ring adjacent to the Boc-protected nitrogen.
~ 28.4-C(C H₃)₃The methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 1-Boc-4-(4-cyanophenyl)piperazine in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0-160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.

  • Data Processing : Process the acquired free induction decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
~ 2225C≡N stretchNitrileThe carbon-nitrogen triple bond has a very characteristic, sharp absorption in this region.
~ 1695C=O stretchCarbamateThe carbonyl of the Boc protecting group will show a strong absorption.
~ 1240 & ~ 1160C-O stretchCarbamateCharacteristic stretching vibrations for the C-O bonds of the carbamate.
~ 2975C-H stretchtert-butylAliphatic C-H stretching of the methyl groups.
~ 1600 & ~ 1510C=C stretchAromatic ringStretching vibrations of the carbon-carbon double bonds in the phenyl ring.
~ 1365C-H bendtert-butylCharacteristic bending vibration for the tert-butyl group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This is the most common and straightforward method.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺˙) : The molecular ion peak is expected at m/z = 287.

  • Major Fragmentation Pathways :

    G M [C16H21N3O2]+• m/z = 287 F1 [C11H13N3O]+• m/z = 231 M->F1 - C4H8 F3 [C4H9]+ m/z = 57 M->F3 - C12H12N3O2• F4 [C12H12N3]+ m/z = 200 F1->F4 - OCH3• F2 [C5H9O2]+ m/z = 101 F5 [C8H7N2]+ m/z = 131 F4->F5 - C4H5

    Caption: Predicted EI-MS fragmentation of 1-Boc-4-(4-cyanophenyl)piperazine.

    • Loss of isobutylene : A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate which then decarboxylates.

    • Loss of the Boc group : Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (101 Da), resulting in a fragment corresponding to the protonated 4-(4-cyanophenyl)piperazine.

    • Formation of the tert-butyl cation : A very stable tert-butyl cation at m/z = 57 is expected to be a prominent peak.

    • Cleavage of the piperazine ring : Various cleavages of the piperazine and phenyl rings can also occur.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Program the oven temperature to ramp up to ensure volatilization of the compound and separation from any impurities.

  • MS Detection :

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis : Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and major fragment ions.

Conclusion

The structural integrity of 1-Boc-4-(4-cyanophenyl)piperazine can be confidently established through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile that serves as a reliable reference for researchers and scientists. By following the outlined experimental protocols, professionals in drug development can effectively verify the identity and purity of this key synthetic intermediate, ensuring the quality and reproducibility of their synthetic endeavors. The causality behind the predicted spectral features is rooted in the fundamental principles of spectroscopy and the known electronic effects of the constituent functional groups, providing a trustworthy framework for analysis.

References

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate . ChemBK. [Link]

  • 1-Boc-4-(4-cyanophenyl)piperazine . MySkinRecipes. [Link]

  • tert-Butyl piperazine-1-carboxylate . PubChem. [Link]

  • 1-(4-Cyanophenyl)piperazine . Organic Spectroscopy International. [Link]

  • 1-Boc-piperazine - Optional[FTIR] - Spectrum . SpectraBase. [Link]

  • Design and synthesis of some piperazine hybrid molecules . Revue Roumaine de Chimie. [Link]

Sources

A Senior Application Scientist's Guide to the Initial Screening of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis – A Strategic Framework for Hit Identification

The synthesis of a novel chemical intermediate is a landmark achievement, yet it represents the starting point of a far more intricate journey: the discovery of a viable drug candidate. The initial screening phase is the critical crucible where a vast library of synthesized compounds is systematically evaluated to identify a small subset of "hits" that warrant further investigation.[1] This process is not merely about running assays; it is a carefully orchestrated strategy designed to maximize the probability of success while judiciously managing resources. A poorly designed screening campaign can lead to missed opportunities (false negatives) or costly pursuits of misleading artifacts (false positives).[2]

This guide provides a comprehensive framework for designing and executing a robust initial screening program. We will move beyond rote protocols to explore the strategic rationale behind each decision, ensuring that the screening cascade is not just a series of experiments, but a self-validating system for identifying high-quality, progressible hits.[3][4] The core philosophy is to build a decision-making funnel that efficiently filters a large chemical library down to a handful of validated compounds with confirmed activity and tractable chemistry, ready for the hit-to-lead phase.[1]

Designing the Screening Cascade: A Funnel for Discovery

The cornerstone of any successful screening campaign is the "screening cascade," a multi-stage workflow designed to progressively filter compounds.[5][6] The primary objective is to enable swift and informed decision-making at each stage, ensuring that resources are focused on the most promising molecules. The cascade typically begins with a high-throughput primary screen to identify all potential actives, followed by a series of more complex secondary and counter-screens to confirm activity, elucidate the mechanism of action, and eliminate artifacts.[7][8]

G

The design of this cascade is paramount and must be tailored to the specific biological target and desired therapeutic modality.[3][5] Key questions to address early on include the required potency, the importance of selectivity, and the nature of the target (e.g., enzyme, receptor, protein-protein interaction).

The Primary Screen: Casting a Wide Net

The primary screen is the first experimental gate, where the entire compound library is tested, typically at a single concentration, to identify "actives."[9] This stage demands assays that are robust, reproducible, and scalable for high-throughput screening (HTS).[10][11] Automation and miniaturization are key to efficiently screening thousands to millions of compounds.[12][13] The two main families of primary assays are biochemical and cell-based.

Assay Modalities: A Comparative Overview

The choice between a biochemical and a cell-based primary assay is a critical decision driven by the nature of the target and the desired information.[14] Biochemical assays measure the direct interaction of a compound with an isolated target protein, while cell-based assays assess the compound's effect within a living cell.[15][16]

FeatureBiochemical AssaysCell-Based Assays
Principle Measure direct target interaction (e.g., enzyme activity, binding affinity).[17]Measure a downstream cellular response (e.g., cell viability, gene expression).[18]
Physiological Relevance Lower; lacks cellular context.Higher; compound must cross cell membranes and is subject to metabolism.[19]
Throughput Very High (384- to 1536-well plates).[11]High, but generally lower than biochemical assays.[20]
Complexity & Cost Generally simpler and less expensive to develop and run.More complex and costly; requires cell culture and maintenance.
Common Targets Purified enzymes, receptors, kinases.[21][22]GPCRs, ion channels, signaling pathways, cytotoxicity.[15][19]
Potential for Artifacts Assay interference (e.g., fluorescence quenching, aggregation).Off-target effects, general cytotoxicity.[20]
Featured Biochemical Protocol: Fluorescence Polarization (FP) Assay

The FP assay is a powerful, homogeneous (no-wash) technique ideal for HTS. It measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[23] The principle is based on the rotational speed of molecules: small, unbound tracers tumble rapidly in solution, depolarizing emitted light, while large tracer-protein complexes tumble slowly, retaining light polarization.[24][25] An increase in polarization directly indicates a binding event.[26]

Protocol: Competitive FP Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures the stability and activity of the target protein (e.g., PBS with 0.01% Tween-20).

    • Target Protein Solution: Dilute the purified target protein to a working concentration (determined during assay development) in the assay buffer.

    • Fluorescent Tracer Solution: Dilute the fluorescently labeled ligand to its working concentration.

    • Test Compounds: Prepare serial dilutions of the novel compounds in an appropriate solvent like DMSO.

  • Assay Procedure (384-well plate):

    • Add 5 µL of test compound solution or control (e.g., DMSO for negative control, known binder for positive control) to the appropriate wells.

    • Add 10 µL of the target protein solution to all wells except those for the "no protein" control. Add 10 µL of assay buffer to the "no protein" wells.

    • Incubate for 15-30 minutes at room temperature to allow compound-protein interaction.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature to reach binding equilibrium.[23] Protect the plate from light.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.[26]

  • Data Analysis:

    • The degree of polarization is calculated from the parallel and perpendicular fluorescence intensity measurements.

    • A decrease in polarization in the presence of a test compound indicates that it has displaced the fluorescent tracer from the target protein, signifying a "hit."

Featured Cell-Based Protocol: MTT Cytotoxicity Assay

Assessing cytotoxicity early is crucial to flag compounds that kill cells non-selectively. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[28] The amount of formazan produced is proportional to the number of living, metabolically active cells.[29]

G MTT MTT (Yellow, Soluble Tetrazolium) Formazan Formazan (Purple, Insoluble Crystals) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in Viable Cells) Enzyme->Formazan

Protocol: General MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the novel compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[29]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.

Hit Confirmation and Triage: Separating Signal from Noise

A single active result in a primary screen is not a "hit"—it is an "active." The goal of hit confirmation is to validate this initial result and eliminate false positives.[4] This is a critical triage point before committing resources to more complex secondary assays.[1]

G

The key steps in this phase are:

  • Confirmation Screen: Re-test the initial actives in the same primary assay to ensure the activity is reproducible.

  • Dose-Response Analysis: Test the confirmed actives over a range of concentrations (e.g., an 8-point serial dilution) to generate a dose-response curve.[30] This allows for the calculation of potency (e.g., IC₅₀ or EC₅₀) and helps distinguish true biological activity from non-specific effects that often lack a clear dose-dependency.[31]

  • Counter-Screens: Employ assays designed specifically to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay) rather than interacting with the biological target.[2][8]

  • Orthogonal Assays: Test the compounds in a secondary assay that uses a different technology or measures a different biological endpoint.[4] If a compound is active in two distinct assays, it significantly increases confidence that it is a genuine hit.[2]

Data Analysis and Hit Prioritization

The vast amount of data generated from HTS requires robust statistical analysis.[32][33] During assay development, the Z-factor is a common metric used to assess the quality and dynamic range of the assay, with a value > 0.5 indicating an excellent assay suitable for HTS.

Once primary screening data is collected, "hits" are typically identified based on a pre-defined activity threshold (e.g., >50% inhibition or a Z-score > 3). After the confirmation and triage process, hits are prioritized based on a combination of factors.[1]

ParameterDescriptionDesired Characteristic
Potency (IC₅₀/EC₅₀) The concentration of the compound required to elicit a 50% response.High potency (lower IC₅₀/EC₅₀ value) is generally preferred.
Selectivity The compound's activity against the intended target versus other related targets.High selectivity to minimize potential off-target side effects.
Structure-Activity Relationship (SAR) The relationship between the chemical structure and biological activity.A clear and tractable SAR suggests the compound is amenable to chemical optimization.
Physicochemical Properties Properties like solubility, stability, and permeability."Drug-like" properties that are compatible with follow-up assays and future development.[1]
Cytotoxicity The degree to which the compound is toxic to cells.Low or no cytotoxicity at concentrations where it is active against the target.

Conclusion

The initial screening of novel compounds is a foundational stage in drug discovery that demands a blend of high-throughput technology and rigorous scientific strategy. By designing a logical and adaptive screening cascade, carefully selecting and validating primary assays, and implementing a robust hit confirmation process, researchers can effectively navigate their chemical library to identify high-quality hits. This methodical approach minimizes the risk of pursuing costly artifacts and maximizes the potential for discovering novel chemical matter that can be successfully advanced into hit-to-lead and lead optimization programs.[4]

References

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link].

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. Available from: [Link].

  • Nuvisan. Expert biochemical assays for drug discovery success. Available from: [Link].

  • Domainex. Hit Identification and Validation Services. Available from: [Link].

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

  • Sygnature Discovery. Making the right choices in hit identification. Available from: [Link].

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link].

  • Butkiewicz, M., et al. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. Available from: [Link].

  • Aurelia Bioscience. How to Develop a Successful in vitro Screening Strategy. Available from: [Link].

  • BMG LABTECH. High-throughput screening (HTS). (2019-04-10). Available from: [Link].

  • Parham, A. G., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available from: [Link].

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link].

  • Creative Biolabs. Secondary Screening. Available from: [Link].

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. (2025-11-13). Available from: [Link].

  • News-Medical.Net. Primary vs Secondary Assays in Preclinical Testing. (2021-03-12). Available from: [Link].

  • Drug Target Review. Building GPCR screening cascades for lead generation. (2014-05-06). Available from: [Link].

  • AZoLifeSciences. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). Available from: [Link].

  • Domainex. Biochemical Assays | Enzymatic & Kinetic Activity. Available from: [Link].

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link].

  • Beckman Coulter. Primary Screening with Automation. Available from: [Link].

  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025-04-21). Available from: [Link].

  • PubMed. A three-stage biophysical screening cascade for fragment-based drug discovery. Available from: [Link].

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link].

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018-07-20). Available from: [Link].

  • Wikipedia. High-throughput screening. Available from: [Link].

  • Wolfram Language & System Documentation Center. ExperimentFluorescencePolarization. (2025-09-05). Available from: [Link].

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol. Available from: [Link].

  • Drug Target Review. High-throughput screening as a method for discovering new drugs. (2020-06-04). Available from: [Link].

  • Reaction Biology. Primary Screening. Available from: [Link].

  • Infinix Bio. Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026-02-06). Available from: [Link].

  • ResearchGate. A three-stage biophysical screening cascade for fragment-based drug discovery. (2025-08-09). Available from: [Link].

  • Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. Available from: [Link].

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link].

  • ResearchGate. A screening cascade designed to make maximum use of in vitro systems to.... Available from: [Link].

  • Semantic Scholar. High-Throughput Screening Data Analysis. Available from: [Link].

  • Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. (2024-09-16). Available from: [Link].

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link].

  • Sidduri, A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-YIELD-CN-BOC-001 Subject: Yield Optimization & Troubleshooting for N-Boc-4-(4-cyanophenyl)piperazine Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Technical Support Center. You are likely encountering yield plateaus or impurity profiles during the synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate .

This molecule combines a piperazine core with two critical functionalities: an acid-labile Boc protecting group and a base-sensitive nitrile (cyano) group . The juxtaposition of these functional groups creates a specific "danger zone" where standard vigorous conditions can lead to double-deprotection or hydrolysis.

This guide moves beyond generic recipes. It provides a self-validating logic system to help you select the correct pathway (SNAr vs. Buchwald) and optimize the critical parameters for maximum yield (>90%).

Module 1: Route Selection & Strategy

Before starting, you must validate your synthetic route. The electron-withdrawing nature of the cyano group (-CN) at the para position activates the benzene ring, making Nucleophilic Aromatic Substitution (SNAr) the superior pathway over Palladium-catalyzed coupling (Buchwald-Hartwig), provided you use the correct leaving group.

Decision Matrix: SNAr vs. Buchwald

Use the following logic flow to determine your optimal starting material and method.

RouteSelection Start START: Choose Precursor CheckHalide Which 4-Halobenzonitrile? Start->CheckHalide Fluoro 4-Fluorobenzonitrile CheckHalide->Fluoro Chloro 4-Chlorobenzonitrile CheckHalide->Chloro Bromo 4-Bromobenzonitrile CheckHalide->Bromo SNAr_Route Route A: S_NAr (Preferred) Fluoro->SNAr_Route Optimal Leaving Group Chloro->SNAr_Route Acceptable Buchwald_Route Route B: Buchwald-Hartwig (Backup) Bromo->Buchwald_Route Poor S_NAr Electrophile Condition_F High Reactivity Temp: 80-90°C Solvent: DMSO SNAr_Route->Condition_F Condition_Cl Med Reactivity Temp: 100-120°C Solvent: DMSO/NMP SNAr_Route->Condition_Cl Condition_Br Low S_NAr Reactivity Requires Pd Catalyst Buchwald_Route->Condition_Br

Figure 1: Strategic decision tree for precursor selection. Note that Fluorine is the best leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

Module 2: The Optimized SNAr Protocol

Target Yield: >92% Purity: >98% (HPLC)

The following protocol is optimized for 4-fluorobenzonitrile . If using the chloro-derivative, increase temperature by 20°C.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
4-Fluorobenzonitrile Electrophile1.0The limiting reagent.
1-Boc-piperazine Nucleophile1.2Slight excess drives conversion.
K₂CO₃ Base2.0 - 3.0Must be finely ground and anhydrous.
DMSO Solvent[0.5 M]High dielectric constant accelerates SNAr.
Step-by-Step Procedure
  • Preparation (Anhydrous is Key):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Critical: Ensure K₂CO₃ is dry. If it has clumped, grind it in a mortar and dry in an oven (120°C) for 2 hours. Water in the base causes nitrile hydrolysis (see Troubleshooting).

  • Reaction Assembly:

    • Add 4-fluorobenzonitrile (1.0 equiv) and 1-Boc-piperazine (1.2 equiv) to the flask.

    • Add DMSO (concentration 0.5 M relative to the nitrile).

    • Add K₂CO₃ (2.5 equiv).[1]

    • Tech Tip: Do not use DMF if possible; DMSO accelerates SNAr rates by orders of magnitude compared to DMF due to better stabilization of the charged intermediate.

  • Execution:

    • Heat to 90°C under an inert atmosphere (N₂ or Ar).

    • Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.

    • Time: Reaction typically completes in 2–4 hours. (4-Chlorobenzonitrile may take 12–16 hours at 110°C).

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (5x the volume of DMSO) with vigorous stirring.

    • Observation: The product is highly lipophilic and should precipitate immediately as a white/off-white solid.

    • Filter the solid. Wash the cake copiously with water to remove DMSO and inorganic salts.

  • Purification:

    • Dissolve the wet cake in Ethyl Acetate. Dry over Na₂SO₄.[2]

    • Concentrate.

    • Recrystallize from Hexane/EtOAc if necessary. Column chromatography is rarely needed if the "Crash" method is performed correctly.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC that is very polar/acidic."

Diagnosis: Nitrile Hydrolysis. Cause: Presence of water at high temperatures with a base.[3] The nitrile (-CN) has hydrolyzed to the amide (-CONH₂) or carboxylic acid (-COOH). Fix:

  • Ensure K₂CO₃ is anhydrous.[2]

  • Switch to DIPEA (Hunig's Base) (2.5 equiv) instead of carbonate bases if your solvent is "wet", although inorganic bases are generally superior for SNAr.

  • Lower the temperature.[4] If using 4-fluorobenzonitrile, you can often react at 60-70°C, reducing hydrolysis risk.

Issue 2: "My yield is low, and I see de-Boc product (free piperazine)."

Diagnosis: Thermal Boc Cleavage. Cause: Reaction temperature >120°C or prolonged heating times. While Boc is base-stable, thermal instability occurs in polar aprotic solvents at high heat. Fix:

  • Do not exceed 100°C.

  • If the reaction is sluggish at 100°C, do not increase heat. Instead, switch from 4-chlorobenzonitrile to 4-fluorobenzonitrile . The fluoro- group reacts ~100x faster, allowing milder temps.

Issue 3: "The product won't precipitate from water during workup."

Diagnosis: Emulsion or "Oiling Out." Cause: The product might be oiling out due to residual DMSO or insufficient water volume. Fix:

  • Extract the aqueous/DMSO mixture with Ethyl Acetate (3x).

  • Wash the organic layer with brine (saturated NaCl) 4-5 times. This is critical to pull the DMSO out of the organic layer.

  • Dry and concentrate.[2]

Module 4: Advanced Optimization (Mechanism)

Understanding the mechanism helps you visualize where yield is lost.

Mechanism Reactants Reactants: 4-F-Ph-CN + Boc-Pip TS Meisenheimer Complex (Stabilized by DMSO) Reactants->TS Nu Attack Product Product: Boc-Pip-Ph-CN TS->Product -F (Fast) Side_Hydrolysis Side Reaction A: Nitrile Hydrolysis (Requires H2O) TS->Side_Hydrolysis + H2O / Heat Side_DeBoc Side Reaction B: Boc Removal (Requires Acid/High Heat) Product->Side_DeBoc T > 120°C

Figure 2: Reaction pathway and potential diversion points. The Meisenheimer complex is the high-energy transition state. DMSO lowers this energy barrier, increasing rate without requiring yield-killing heat.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloronitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Synthesis of Piperazine Derivatives (Patent Literature)

    • Vertex Pharmaceuticals. (2007).[1] Vertex Patent for Piperazine Derivatives. WO2007056341. (Describes analogous couplings of Boc-piperazine with activated aryl nitriles).

  • Comparison of Leaving Groups in SNAr: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Establishes the reactivity order F >> Cl ≈ Br > I for SNAr with EWGs).

Technical Support Status: If these steps do not resolve your yield issues, please reply with your specific TLC Rf values and NMR solvent used. We can assist with custom purification protocols.

Sources

Troubleshooting common side reactions in Buchwald-Hartwig amination of piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Optimization Protocols for Piperazine Couplings Lead Scientist: Senior Application Scientist, Catalysis Division Last Updated: February 11, 2026

Executive Summary & Diagnostic Framework

Piperazine moieties are ubiquitous in pharmaceutical scaffolds (e.g., antipsychotics like Aripiprazole, Olanzapine). However, introducing them via Buchwald-Hartwig amination presents unique challenges due to their dual nucleophilic sites and secondary amine character.

This guide moves beyond generic advice, focusing on the specific mechanistic failures associated with piperazines: Bis-arylation ,


-Hydride Elimination (Hydrodehalogenation) , and Catalyst Poisoning .
Interactive Troubleshooting Decision Tree

Use the following logic flow to diagnose your specific failure mode before proceeding to the detailed modules.

TroubleshootingTree Start Start: Identify Major Issue Issue1 Product is Bis-Arylated (Ar-Piperazine-Ar) Start->Issue1 Issue2 Aryl Halide converted to Reduced Arene (Ar-H) Start->Issue2 Issue3 Low Conversion / Stalled Reaction Start->Issue3 Check1 Is Piperazine Protected? Issue1->Check1 Check2 Ligand Selection? Issue2->Check2 Check3 Halide Identity? Issue3->Check3 Sol1A Use Boc/Cbz-Piperazine Check1->Sol1A No Sol1B Increase Piperazine to >3.0 equiv or Switch to RuPhos Check1->Sol1B Cannot Protect Sol2A Switch to RuPhos/BrettPhos (Bulky ligands force Reductive Elim.) Check2->Sol2A Using BINAP/DPPF CheckSolv Solvent Source? Check2->CheckSolv Using Bulky Ligand Sol2B Remove Alcohols/Water (Hydride Sources) CheckSolv->Sol2B Sol3A Switch Ar-I to Ar-Br (Iodide inhibits Pd) Check3->Sol3A Aryl Iodide Sol3B Use Precatalyst (Pd G4) Avoid in-situ mixing Check3->Sol3B Aryl Chloride/Bromide

Caption: Diagnostic logic flow for identifying the root cause of reaction failure in piperazine couplings.

Technical Modules: Issue Resolution

Module A: The "Bis-Arylation" Trap

Symptom: You observe a significant peak corresponding to Ar-Piperazine-Ar (M + Ar mass) in LCMS. Root Cause: Piperazine has two nucleophilic nitrogens. Once the first arylation occurs, the product is still a nucleophilic secondary amine (though often less reactive due to steric/electronic factors, it remains competitive if the catalyst is non-selective).

Corrective Actions:

  • The "Protect & Deprotect" Strategy (Gold Standard):

    • Use 1-Boc-piperazine or 1-Cbz-piperazine . This physically blocks the second site.

    • Why: It renders the second nitrogen non-nucleophilic, guaranteeing mono-selectivity.

  • The "Stoichiometric Force" Strategy:

    • If using unprotected piperazine, increase equivalents to 3.0–4.0 equiv .

    • Mechanism:[1][2][3][4][5][6][7][8] Statistically favors the collision of Pd-Ar with free piperazine rather than the mono-arylated product.

  • Ligand Control:

    • Switch to RuPhos .

    • Insight: RuPhos creates a highly crowded Pd center. The mono-arylated piperazine is significantly bulkier than unsubstituted piperazine. The steric wall of RuPhos makes it kinetically difficult for the mono-arylated product to bind and react a second time.

Module B: Hydrodehalogenation (The "Reduction" Problem)

Symptom: The Aryl Halide (Ar-X) is consumed, but the major product is the reduced arene (Ar-H).[9] Root Cause:


-Hydride Elimination.[10]
In the catalytic cycle, after the amine binds to the Pd(II) center, there is a competition between:
  • Reductive Elimination (Desired): Forms C-N bond.

  • 
    -Hydride Elimination (Undesired):  The Pd strips a hydrogen from the piperazine (adjacent to N), forming an imine and a Pd-H species, which then reductively eliminates to form Ar-H.
    

Mechanism of Failure:

BetaElimination cluster_good Desired Pathway cluster_bad Parasitic Pathway (Beta-Elimination) Complex L-Pd(Ar)-N(Pip) Product Ar-Piperazine Complex->Product Reductive Elimination (Promoted by Bulky Ligands) Imine Imine Byproduct Complex->Imine PdH [L-Pd(Ar)-H] Complex->PdH Beta-Hydride Elim Reduced Ar-H (Reduced) PdH->Reduced Reductive Elim

Caption: Kinetic competition between productive coupling and destructive dehalogenation.

Corrective Actions:

  • Ligand Switch: Use RuPhos or BrettPhos .

    • Why: These ligands are exceptionally bulky. They destabilize the Pd(II) intermediate, accelerating the rate of Reductive Elimination so that it outcompetes

      
      -Hydride Elimination. Older ligands like BINAP are slower to reductively eliminate, allowing the side reaction to take over.
      
  • Solvent Hygiene:

    • Ensure solvents are anhydrous. While Buchwald precatalysts are robust, trace alcohols or water can act as hydride sources in specific catalytic cycles.

  • Base Selection:

    • Switch from NaOtBu to NaOSiEt3 or Cs2CO3 if the substrate is sensitive to strong bases which might promote elimination pathways.

Module C: Reaction Stalling (Catalyst Death)

Symptom: Reaction stops at 40-60% conversion. Adding more catalyst doesn't help. Root Cause:

  • Iodide Inhibition: If using Ar-I, the released Iodide ions form stable bridged dimers

    
     that are catalytically inactive.
    
  • Inactive Pd Source: Using Pd(OAc)2 or Pd2(dba)3 relies on in-situ reduction, which is often inefficient or inconsistent.

Corrective Actions:

  • Switch Halide: Use Aryl Bromides or Chlorides . They are often more reactive than Iodides in modern Buchwald chemistry because they do not poison the catalyst.

  • Use Precatalysts: Switch to RuPhos Pd G4 . This contains the active species pre-formed and stabilized, eliminating the "induction period" and activation variability.

Optimized Experimental Protocol (SOP)

Protocol: RuPhos Pd G4 Mediated Piperazine Arylation Scale: 1.0 mmol

ComponentEquivalentsAmountNotes
Aryl Halide (Cl/Br) 1.01.0 mmolLimiting Reagent
Piperazine 1.2 - 1.51.2 mmolUse 1-Boc-Piperazine for max selectivity
RuPhos Pd G4 0.01 - 0.021-2 mol%The "Engine". Do not substitute with Pd(OAc)2
RuPhos (Free Ligand) 0.01 - 0.021-2 mol%Optional: Stabilizes catalyst lifetime
NaOtBu 1.5 - 2.01.5 mmolStandard Base. Use Cs2CO3 for ester/cyano groups
Solvent (THF or Toluene) N/A0.2 - 0.5 MDegassed / Anhydrous

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Argon flow, charge a vial with a stir bar, RuPhos Pd G4, Aryl Halide (if solid), Piperazine, and Base.

  • Solvent Addition: Seal the vial (septum cap). Evacuate and backfill with Argon (3x) if outside glovebox. Inject anhydrous solvent via syringe.[11]

  • Reaction: Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor via LCMS at 1 hour. If Ar-H (reduction) is observed, lower temp to 60°C or increase catalyst loading to speed up coupling.

  • Workup: Dilute with EtOAc, filter through a small pad of Celite (removes Pd), and concentrate.

  • Purification: Flash chromatography. (Note: Piperazines often streak; add 1% Triethylamine or NH4OH to your eluent).

FAQ: Rapid Fire Support

Q: Can I use Pd(PPh3)4 for this? A: No. Triphenylphosphine ligands are not electron-rich or bulky enough to prevent


-hydride elimination with secondary amines like piperazine. You will likely get mostly reduced product (Ar-H).

Q: My piperazine has a free alcohol group on the side chain. Will it couple? A: Yes, but O-arylation is a risk. However, Pd-catalyzed C-N coupling is generally much faster than C-O coupling (which requires specific ligands like RockPhos). Using RuPhos and controlling the temperature usually ensures N-selectivity.

Q: Why Toluene vs. THF? A: Toluene is preferred if using Aryl Iodides because NaI (byproduct) is insoluble in toluene and precipitates out, preventing it from poisoning the catalyst. THF is better for solubility of polar substrates.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazines." Journal of the American Chemical Society.[4][7] (Provides context on alternative Cu-methods and the challenges of piperazines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (The definitive review on ligand selection and mechanism, specifically discussing

    
    -hydride elimination suppression). 
    
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed user guide on why RuPhos/BrettPhos are privileged for this chemistry).

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed Amination of Aryl Chlorides with Piperazines." Organic Letters. (Specific protocols for piperazine scaffolds).

Sources

Technical Support Center: Overcoming Incomplete Boc Deprotection of 1-Boc-4-(4-cyanophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Deprotecting 1-Boc-4-(4-cyanophenyl)piperazine presents a specific dichotomy. You need acidic conditions strong enough to cleave the tert-butyl carbamate (Boc) group, but you must avoid conditions that hydrolyze the nitrile (cyano) group to an amide or carboxylic acid (Pinner reaction or acid hydrolysis).

The "Incomplete" Illusion: In 80% of support cases regarding this specific scaffold, the reaction is actually complete. The "incomplete" observation often stems from two sources:

  • Salt Encapsulation: The product precipitates as a Trifluoroacetate (TFA) or Hydrochloride salt, trapping starting material (SM) inside the crystal lattice.

  • Workup Failure: The free base of 4-(4-cyanophenyl)piperazine is moderately polar. Standard aqueous workups often leave the product in the aqueous layer or as an emulsion, leading to low recovery that mimics "incomplete reaction" yields.

This guide provides a self-validating workflow to distinguish between kinetic stalling and workup loss.

Diagnostic Matrix: Why is your reaction failing?

Before altering your protocol, use this table to diagnose the root cause based on your observations.

ObservationProbable CauseCorrective Action
SM remains by TLC/LCMS after 4h Salt Encapsulation The product salt is insoluble in the reaction solvent (DCM or Dioxane), coating the unreacted SM. Add co-solvent (MeOH or more DCM) and sonicate.
New peak at M+18 or M+19 Nitrile Hydrolysis Water is present in the acid. The nitrile is converting to an amide. Switch to anhydrous reagents.
Yield is low, but SM is gone Extraction pH Error The piperazine nitrogen (pKa ~8-9) is still protonated in the aqueous layer. Adjust aqueous layer to pH > 10 before extraction.
"Sticky" gum forms Polymerization / Oligomerization High concentration of tert-butyl cations reacting with the phenyl ring (rare due to EWG cyano group, but possible). Add Scavenger (Triethylsilane).

Optimized Protocols

Method A: The "Standard" TFA/DCM (Recommended for Purity)

Best for: Small scale (<1g) where high purity is required.

The Mechanism: TFA protonates the Boc carbonyl, leading to the release of isobutylene and CO2. The 4-cyanophenyl group is electron-withdrawing, which slightly deactivates the distal nitrogen, but the Boc group on N1 remains reactive.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-Boc-4-(4-cyanophenyl)piperazine in anhydrous Dichloromethane (DCM). Concentration: 0.1 M.

  • Scavenger (Optional but Robust): Add 2.0 eq of Triethylsilane (TES) . Why? This scavenges the tert-butyl cation, preventing it from attacking the phenyl ring or polymerizing.

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: 1:4 (TFA:DCM) is usually sufficient. Avoid neat TFA to protect the nitrile.

  • Reaction: Warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: If a white solid precipitates, add more DCM until it is a slurry, not a solid cake.

  • Monitoring: Check via LC-MS. Look for the loss of [M+100] (Boc) and appearance of the amine mass.

Method B: HCl in Dioxane (Recommended for Scale-Up)

Best for: Large scale (>1g) where isolation by filtration is preferred.

Protocol:

  • Dissolution: Dissolve SM in minimal 1,4-Dioxane (or MeOH if solubility is poor, but Dioxane is preferred to avoid Pinner reaction risk).

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equivalents).

  • Reaction: Stir at RT for 3 hours.

  • Isolation: The product should precipitate as the dihydrochloride salt.

  • Filtration: Filter the solid under N2. Wash with diethyl ether to remove unreacted Boc-byproducts. This often solves the "incomplete" issue by physically separating the product from the soluble SM.

The Critical Workup: Recovering the Free Base

This is where most users fail. The cyanophenylpiperazine salt is stable, but the free base is sensitive and polar.

Step-by-Step Workup:

  • Evaporation: Remove volatiles (TFA/DCM) in vacuo. Do not heat above 40°C (risk of nitrile hydrolysis).

  • Basification (The Trap):

    • Suspend the residue in DCM.[1]

    • Cool to 0°C.[2][3]

    • Slowly add saturated aqueous NaHCO3 or 1M NaOH .

    • Target pH: You must reach pH 10-11 .

    • Warning: Do not exceed pH 12 or heat the basic solution, as the nitrile will hydrolyze to the carboxylate.

  • Extraction:

    • The free base may not partition well into pure DCM.

    • Use a solvent cocktail: 9:1 DCM:Methanol or DCM:Isopropanol (IPA). The alcohol helps extract the polar amine from the water.

  • Drying: Dry over Na2SO4 (Magnesium sulfate is slightly acidic and can trap amines).

Visual Troubleshooting Logic

Use this decision tree to navigate your experiment.

Troubleshooting Start Start: Reaction 'Incomplete' CheckLCMS Check LC-MS / TLC Start->CheckLCMS SM_Present Starting Material Present? CheckLCMS->SM_Present Precipitate Is there heavy precipitate? SM_Present->Precipitate Yes No_SM No SM, but Low Yield SM_Present->No_SM No (SM is gone) SaltTrap Cause: Salt Encapsulation Action: Add MeOH/DCM, Sonicate Precipitate->SaltTrap Yes MoreAcid Action: Add 5 eq more Acid Increase Time Precipitate->MoreAcid No CheckAq Check Aqueous Layer pH No_SM->CheckAq LowPH pH < 9 CheckAq->LowPH Is pH low? FixPH Action: Adjust to pH 10-11 Use DCM:IPA (9:1) extraction LowPH->FixPH

Caption: Figure 1. Decision tree for diagnosing incomplete deprotection or recovery issues.

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the reaction? A: Avoid it if possible. While Boc deprotection is faster at 40-50°C, the 4-cyanophenyl group becomes susceptible to hydrolysis (converting -CN to -CONH2) in hot acidic media. If you must heat, use Method B (HCl/Dioxane) and limit it to 40°C for <30 mins.

Q: My product turned into a violet/dark oil. What happened? A: This indicates oxidation or polymerization, likely due to the tert-butyl cation attacking the phenyl ring. Ensure you are using Triethylsilane (TES) as a scavenger (2-5 eq) and conducting the reaction under Nitrogen/Argon.

Q: The NMR shows a split peak for the Boc group. Is this an impurity? A: Before deprotection, 1-Boc-piperazines often show rotamers in NMR (broad or split peaks) due to restricted rotation around the carbamate bond. This is not an impurity. Ensure the peak disappears completely after deprotection.

Q: Can I use HCl in Methanol? A: High Risk. HCl in Methanol creates conditions for the Pinner reaction, which converts nitriles into imidates (methyl esters upon workup). Use Dioxane or Ethyl Acetate instead of alcohols during the acidic step.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard protocols for Boc cleavage and stability of nitriles.

  • Boc Deprotection - TFA Method. Common Organic Chemistry. General mechanism and stoichiometry.

  • Stability of Nitriles in Acidic Media.Journal of Organic Chemistry. (Discusses Pinner reaction risks).

  • Piperazine Synthesis and Deprotection Str

Sources

Technical Support Center: Solubility Optimization for Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Development Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are here, you are likely facing a common paradox: your piperazine-based lead compound dissolves perfectly in DMSO but precipitates immediately upon addition to your assay media.

This guide is not a generic textbook entry. It is a troubleshooting system designed to reverse-engineer your solubility failure and provide a formulation strategy that preserves the biological integrity of your data.

Module 1: The Chemistry of the Failure (FAQ)

Q: Why do my piperazine analogs precipitate at physiological pH (7.4)?

A: This is a classic pKa-driven solubility cliff. Piperazine is a secondary amine with two distinct pKa values: ~9.73 (N1) and ~5.35 (N4) [1].[1][2]

  • At pH < 5.0: Both nitrogens are protonated (dicationic). Solubility is high.

  • At pH 7.4 (Physiological): The molecule exists primarily as a monocation .

  • The Problem: If your R-groups (substituents) are highly lipophilic (LogP > 3), the single positive charge on the N1 nitrogen is often insufficient to overcome the lattice energy of the hydrophobic bulk structure. The compound reverts to its intrinsic solubility (

    
    ), which is often near zero.
    
Q: I see a "cloud" form when I pipette my DMSO stock into the buffer. Is this contamination?

A: No, this is microprecipitation . You have created a supersaturated solution. When the solvent shifts from 100% DMSO to >99% water, the "kinetic solubility" window closes faster than the compound can disperse. This leads to false negatives in enzyme assays (compound unavailable) or false positives in cell assays (aggregates lysing membranes).

Module 2: Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for rescuing a precipitating piperazine compound.

Piperazine_Solubility_Workflow Start Compound Precipitates in Assay Media Check_DMSO Check DMSO Tolerance (<0.1% Final?) Start->Check_DMSO Step_Down Apply Step-Down Dilution Protocol Check_DMSO->Step_Down Yes (Toxic >0.1%) Cyclodextrin Formulate with HP-β-CD Check_DMSO->Cyclodextrin No (Tolerates >0.5%) Salt_Screen Initiate Salt Screening Step_Down->Salt_Screen Still Precipitates Success Stable Assay Solution Step_Down->Success Soluble Cyclodextrin->Salt_Screen Fails Cyclodextrin->Success Soluble Salt_Screen->Success New Salt Form

Caption: Decision tree for troubleshooting piperazine precipitation in biological assays.

Module 3: Critical Troubleshooting Protocols

Protocol A: The "Step-Down" Dilution Method

Use this when your compound crashes out during direct addition to media.

The Logic: Direct addition of 10 mM DMSO stock to aqueous media creates a localized "shock" zone of high concentration and low solvent power. This protocol creates an intermediate polarity buffer.

  • Prepare Stock: Start with 10 mM compound in 100% anhydrous DMSO.

  • Intermediate Step: Dilute 10-fold into pure DMSO first (creates 1 mM stock).

  • The "Shift" Step: Dilute this 1 mM DMSO solution 1:10 into a buffer containing 10% DMSO (not pure water).

    • Result: 100 µM compound in 19% DMSO.

  • Final Addition: Add this intermediate mix to your assay well.

    • Target: 1 µM final concentration.

    • Final DMSO: ~0.2% (Check assay tolerance).

Protocol B: Cyclodextrin Complexation (The "DMSO Killer")

Use this when cells are sensitive to DMSO or when the Step-Down method fails.

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the lipophilic piperazine R-groups, shielding them from water while maintaining the hydrophilic exterior [2]. Unlike DMSO, HP-

-CD is generally non-toxic up to high concentrations.
ComponentConcentrationRole
HP-

-CD
20% (w/v) in waterSolubilizing Excipient
Piperazine Cmpd Target (e.g., 5 mM)Active Agent
Acidifier 0.1 M Citric AcidProtonation Aid (Optional)

Workflow:

  • Dissolve 20g HP-

    
    -CD in 100mL dH2O.
    
  • Add excess piperazine compound (solid).[2]

  • Sonicate for 30 minutes at 37°C.

  • Filter through 0.22 µm PVDF filter.

  • Quantify concentration via HPLC (Do not assume 100% dissolution).

Module 4: Salt Selection Strategy

If in-situ formulation fails, you must alter the solid state. The free base of a lipophilic piperazine is rarely suitable for development.

Comparison of Counter-ions
Salt FormAdvantagesDisadvantagesBest For
Dihydrochloride (2HCl) High melting point; Standard for piperazines [3].Common Ion Effect: May precipitate in stomach acid (low pH) due to high Cl- concentration. Often hygroscopic.Initial screening; simple structures.
Citrate Excellent water solubility; buffers the micro-environment.Lower melting point; can form complex hydrates.Lipophilic analogs requiring rapid dissolution.
Adipate Non-hygroscopic; stable solid state.Lower solubility than HCl or Citrate.Long-term storage stability.[2][3]
Visualizing the Salt Equilibrium

The following diagram explains why the Monocationic state at pH 7.4 is the danger zone for precipitation.

Piperazine_Ionization Dication Dication (pH < 5) High Solubility Monocation Monocation (pH 7.4) CRITICAL ZONE Dication->Monocation pKa ~5.35 Monocation->Dication FreeBase Free Base (pH > 10) Insoluble Monocation->FreeBase pKa ~9.73 Precipitate Precipitate (Solid) Monocation->Precipitate If LogP > 3 & Low Solubility FreeBase->Monocation

Caption: Ionization states of piperazine vs. pH. The monocation is the predominant species in biological assays.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[4][5]

  • Jansook, P., et al. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Pharmaceutics.[2][6][7]

  • BenchChem Technical Support. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.

  • Adler, M., et al. (2025). DMSO in cell based assays: Toxicity limits and best practices.

Sources

How to avoid racemization during reactions involving chiral piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in Chiral Piperazine Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0 (Current as of 2025)

Core Mechanism: Why Do Chiral Piperazines Racemize?

The Root Cause: The stereocenter in 2-substituted or 2,5-disubstituted piperazines is located at the C2 position, directly adjacent to the N1 nitrogen. The stability of this center is dictated by the electronic state of N1.

  • Amine Form (Stable): When N1 is a secondary amine (NH) or alkylated, the C2 proton is relatively non-acidic (

    
    ). Racemization is rare under standard conditions.
    
  • Amide/Sulfonamide Form (Unstable): When N1 is acylated (amide coupling) or sulfonated, the electron-withdrawing group renders the C2 alpha-proton significantly more acidic (

    
    ). In the presence of a base, this proton is liable to abstraction, leading to a planar enolate-like intermediate that destroys chirality.
    
Visualization: The Enolization Pathway

The following diagram illustrates the mechanism by which basic conditions trigger racemization during amide coupling or workup.

RacemizationMechanism Start Chiral N-Acyl Piperazine (S-Enantiomer) Intermediate Planar Enolate/Enol (Achiral Intermediate) Start->Intermediate Proton Abstraction (-H+) (Rate Limiting Step) Base Base (e.g., TEA, DIPEA) Base->Intermediate Catalysis Product_S S-Enantiomer (Retention) Intermediate->Product_S Reprotonation (Face A) Product_R R-Enantiomer (Inversion/Racemization) Intermediate->Product_R Reprotonation (Face B)

Caption: Base-catalyzed deprotonation of the alpha-carbon leads to a planar intermediate, allowing reprotonation from either face.

Module 1: Amide Coupling (The Critical Step)

The most common point of failure is the coupling of a chiral piperazine (as the nucleophile) to a carboxylic acid. Standard peptide coupling conditions (DIPEA/HATU) often lead to 5–20% epimerization because the base used to activate the acid also deprotonates the newly formed sensitive amide.

Technical Analysis of Bases

The choice of base is the primary determinant of chiral integrity.

Base TypeExamplesRisk LevelMechanism of FailureRecommended Application
Strong Tertiary Amines Triethylamine (TEA), DIPEA (Hünig's Base)HIGH High basicity (

) rapidly abstracts the C2 proton from the activated amide.
Avoid in chiral piperazine couplings if possible.
Hindered Pyridines 2,4,6-Collidine (TMP), 2,6-LutidineLOW Lower basicity (

) is sufficient to neutralize acid generated but too weak to deprotonate the C2-H.
Standard for chiral piperazine couplings.
Inorganic Bases NaHCO₃, K₂CO₃MEDIUM Heterogeneous nature makes pH control difficult; can cause local "hotspots" of high basicity.Schotten-Baumann conditions (biphasic).
Protocol: Low-Racemization Coupling (The Collidine Method)

Use this protocol for coupling chiral piperazines to carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Chiral Piperazine (1.0 - 1.1 equiv)

  • Coupling Reagent: HATU (1.0 equiv) or COMU (1.0 equiv)

  • Base: 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Pre-activation (Optional but recommended): Dissolve the carboxylic acid and HATU in DMF. Add 1.0 equiv of Collidine. Stir for 2-3 minutes. Note: Minimizing pre-activation time prevents racemization of the acid component, if it is also chiral.

  • Addition: Add the chiral piperazine solution followed by the remaining Collidine.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LCMS.[1][2]

  • Quench: Once complete, dilute immediately with dilute aqueous acid (0.5 M HCl or citric acid) to neutralize residual base and stabilize the product. Do not use basic workup (e.g., NaHCO₃ wash) if the product is prone to epimerization.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Reacting chiral piperazines with aryl halides (e.g., chloropyrimidines, fluoronitrobenzenes) requires heat and base, creating a high-risk environment for racemization.

Troubleshooting SNAr Racemization

Q: I see 10% epimerization after heating my SNAr reaction at 100°C. How do I fix this?

A: The combination of high temperature and excess base is driving the thermodynamic equilibration of the piperazine ring.

  • Switch Solvent: Change from high-boiling protic solvents (like n-Butanol) to polar aprotic solvents (DMSO, DMF, or NMP). Aprotic solvents often accelerate SNAr rates, allowing you to lower the temperature .

  • Change the Base: If using K₂CO₃ at high temps, switch to DIPEA at lower temps, or use KF/Alumina which can sometimes effect transformation without strong homogeneous basicity.

  • Leaving Group Engineering: If the reaction is too slow, necessitating high heat, change the leaving group on the electrophile from Chlorine to Fluorine . The C-F bond is more reactive in SNAr, often permitting reaction at room temperature.

Module 3: Deprotection & Salt Formation

Boc-Deprotection

Acidic removal of N-Boc groups (using TFA/DCM or HCl/Dioxane) is generally safe for the chiral center during the reaction. However, the exotherm upon adding acid can cause degradation.

  • Best Practice: Always add TFA/HCl at 0 °C.

  • The Danger Zone: The subsequent neutralization step.[3] If you take the amine salt and neutralize it with strong base (NaOH) to isolate the free base, you risk racemization if the mixture becomes too hot or the pH spikes >12.

  • Solution: Isolate the piperazine as the HCl or TFA salt directly by precipitation with diethyl ether. Use the salt directly in the next step (using the Collidine protocol to neutralize in situ).

Module 4: Analytics (Self-Validation)

You cannot assume optical purity; you must prove it. Standard C18 HPLC will not separate enantiomers.

Required Workflow:

  • Racemic Standard: You must synthesize a small batch of the racemic material (using racemic piperazine) to establish the separation method.

  • Chiral Method Development:

    • Technique: Supercritical Fluid Chromatography (SFC) is superior to HPLC for piperazines due to better peak shape for basic amines.

    • Columns: Chiralpak IG, IC, and AD-H are "privileged" phases for piperazines.

    • Mobile Phase: CO₂ + MeOH (with 0.1% Diethylamine or Ammonia). Note: Basic additive is essential for peak shape but does not cause racemization during the short analysis time.

Troubleshooting Decision Tree

Use this logic flow to determine the correct reaction conditions for your specific substrate.

DecisionTree Start Start: Reaction Planning Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide SNAr SNAr (Aryl Halide) Type->SNAr Deprot Boc/Cbz Deprotection Type->Deprot BaseCheck Base Selection Amide->BaseCheck TempCheck Temperature > 80°C? SNAr->TempCheck Workup Free Base Isolation? Deprot->Workup StrongBase DIPEA/TEA BaseCheck->StrongBase WeakBase Collidine/TMP BaseCheck->WeakBase ResultBad High Risk of Racemization (Avoid) StrongBase->ResultBad ResultGood Safe Protocol (Use HATU/Collidine) WeakBase->ResultGood HighTemp Yes TempCheck->HighTemp LowTemp No TempCheck->LowTemp LGChange Change LG to Fluorine or Switch to DMSO HighTemp->LGChange Proceed Proceed with Monitoring LowTemp->Proceed YesIso Yes (NaOH wash) Workup->YesIso NoIso No (Isolate as Salt) Workup->NoIso RiskIso Risk! Keep Cold (<5°C) YesIso->RiskIso SafeIso Safe (Ether ppt) NoIso->SafeIso

Caption: Decision matrix for selecting reaction conditions to minimize racemization risk.

References

  • Mechanisms of Racemization in Peptide Synthesis: Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Epimerization of Piperazines: Beutner, G. L., et al. "Construction of the Piperazine Ring in the Synthesis of API." Organic Process Research & Development. (General reference for OPRD process safety standards).

  • Base Selection (Collidine vs DIPEA): Carpino, L. A., et al. "Racemization Studies During Solid-Phase Peptide Synthesis."[4] Journal of Organic Chemistry. (Foundational text on base-mediated racemization).

  • Chiral Analysis of Piperazines: BenchChem. "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds."

  • Photocatalyzed Epimerization (Demonstrating Lability): "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines." NIH PubMed Central.

Sources

Addressing poor reproducibility in biological assays with compounds synthesized from this intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reproducibility in Cross-Coupling Derived Compounds Focus: Compounds synthesized via Suzuki-Miyaura coupling (Boronic Acid/Ester Intermediates)

Overview: Why is my assay data failing?

Subject: Troubleshooting guide for researchers observing batch-to-batch variability, flat SAR, or unexplainable activity loss in compounds derived from Boronic Acid/Ester intermediates .

The Core Issue: While Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry, the boronic acid intermediate introduces three specific failure modes that destroy biological assay reproducibility:

  • Metal Contamination: Residual Palladium (Pd) from the coupling reaction is a potent catalyst for false positives in redox and fluorescence assays.

  • Chemical Instability: Boronic acids and their derivatives are prone to protodeboronation and oxidative degradation (generating phenols), creating a mixture of active species.

  • Colloidal Aggregation: Biaryl scaffolds (common Suzuki products) are often flat and lipophilic, leading to "brick dust" precipitation or promiscuous colloidal inhibition.

Module 1: The "Hidden Catalyst" (Palladium Contamination)

Symptom:

  • "My compound shows nanomolar activity, but the resynthesized batch is inactive."

  • "I see high background fluorescence in my assay."

Technical Insight: Standard silica chromatography often fails to remove trace Palladium (Pd) below 50-100 ppm. In biological assays, Pd species can:

  • Catalyze the oxidation of detection reagents (e.g., Amplex Red, Resazurin), creating false signals.

  • Bind to thiol-rich proteins (e.g., Kinases, Proteases) with high affinity, mimicking a potent inhibitor.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Quantify Metal Load Do not rely on color. Send sample for ICP-MS (Inductively Coupled Plasma Mass Spectrometry). Threshold: < 5 ppm is required for biochemical assays.
2 The Scavenger Test Treat the compound stock with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™) for 4 hours, filter, and re-test.
3 Data Normalization If activity drops after scavenging, the "drug" was likely the metal contaminant.

Visual Logic: The Metal Interference Pathway

MetalInterference Synthesis Suzuki Coupling (Pd Catalyst) Purification Standard SiO2 Column Synthesis->Purification Contamination Residual Pd (50-200 ppm) Purification->Contamination Incomplete Removal Assay Biological Assay Contamination->Assay FalseSignal False Signal (Redox/Fluorescence) Assay->FalseSignal Catalytic Oxidation ProteinBinding Pd-Protein Adduct (False Inhibition) Assay->ProteinBinding Coordination

Caption: Figure 1. Mechanism of Palladium-mediated assay interference. Residual metal mimics biological activity or alters signal readout.

Module 2: Solubility & Colloidal Aggregation

Symptom:

  • "The dose-response curve is extremely steep (Hill slope > 2.0)."

  • "Activity disappears when I add detergent."

Technical Insight: Compounds derived from aromatic coupling often possess low aqueous solubility. Instead of dissolving, they form colloidal aggregates (100–1000 nm particles). These colloids sequester enzymes non-specifically, leading to false inhibition.[1][2] This is the most common cause of "flat SAR" (Structure-Activity Relationship) where small chemical changes do not alter potency.

The "Detergent Test" Protocol (Shoichet Validation):

  • Prepare Assay Buffer: Create two conditions:

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 0.01% Triton X-100 (or Tween-80).

  • Run Dose-Response: Test the compound in both conditions.

  • Analyze Shift:

    • True Inhibitor: IC50 remains constant (within 2-fold).

    • Aggregator: IC50 shifts significantly (>10-fold) or activity vanishes in Condition B.

    • Mechanism:[2] Detergents disrupt the colloid, releasing the sequestered enzyme.

Data Interpretation Table:

ObservationDiagnosisAction
IC50 Unchanged (+/- Detergent) Valid InteractionProceed to orthogonal assay.
Activity Lost with Detergent Colloidal ArtifactDiscard compound; improve solubility (add sp3 carbons/polar groups).
Precipitate Visible "Brick Dust"Check DMSO stock for hydration (see FAQ).

Module 3: Chemical Integrity (Protodeboronation)

Symptom:

  • "The compound degrades in DMSO storage."

  • "LC-MS shows a mass -80 or +16 shift."

Technical Insight: If your final product contains a residual Boronic Acid moiety (or if the coupling failed and you isolated the intermediate), it is chemically labile.

  • Protodeboronation: The C-B bond cleaves under hydrolytic conditions, yielding the parent arene (Mass -79/80).

  • Oxidation: Boronic acids oxidize to phenols (Mass -10) or polymerize into boroxines. Phenols are frequent PAINS (Pan-Assay Interference Compounds) due to redox cycling.

Validation Workflow:

PurityCheck Sample Compound Sample qNMR qNMR / Elemental Analysis (Check Purity & Pd) Sample->qNMR LCMS LC-MS (Check Identity) Sample->LCMS Decision Purity > 95%? qNMR->Decision Scavenge Resynthesize & Scavenge Metals Decision->Scavenge No (Pd or Degradation) Detergent Run Detergent Test (0.01% Triton X-100) Decision->Detergent Yes Valid Valid Hit Detergent->Valid Activity Retained Artifact Artifact (PAINS/Aggregator) Detergent->Artifact Activity Lost

Caption: Figure 2. Decision tree for validating bioactive compounds derived from labile intermediates.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock is 6 months old. Can I still use it? A: Proceed with extreme caution. DMSO is hygroscopic and can absorb up to 10% water by weight from the atmosphere. This "wet DMSO" accelerates the protodeboronation of boronic acids and the precipitation of lipophilic biaryls.

  • Rule: Discard stocks >3 months old if not stored under nitrogen/argon. Always check for visible precipitate before dispensing.

Q2: Why does my compound show activity in the biochemical assay but zero activity in cells? A: This is a classic signature of Palladium contamination or Redox Cycling .

  • Reason: Intracellular glutathione (GSH) concentrations are high (mM range), which can quench redox-active artifacts or chelate metals that were active in the purified biochemical buffer.

  • Fix: Re-purify using a metal scavenger (e.g., QuadraPure™) and re-test.

Q3: How do I know if my compound is a PAIN (Pan-Assay Interference Compound)? A: PAINS (e.g., rhodanines, catechols, quinones) often arise from the oxidation of unstable intermediates.

  • Check: Run the structure through the Baell & Holloway filters (available in most cheminformatics suites).

  • Experimental: Test the compound in a "Counter-Screen" (e.g., an unrelated enzyme like Trypsin or AmpC beta-lactamase). If it inhibits the unrelated enzyme, it is a non-specific artifact.

References

  • Baell, J. B., & Holloway, G. A. (2010).[3][4][5][6] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4][5][6] Journal of Medicinal Chemistry.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Aldrich, C. et al. (2011). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. (Focus on Metal Contamination in Suzuki Products).

  • Kozikowski, B. A. et al. (2003).[7] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.

Sources

Validation & Comparative

Comparative Analysis of PROTAC Linkers: Piperazine vs. PEG vs. Alkyl Chains

[1][2][3][4][5]

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a thermodynamic driver of degradation efficiency. While Polyethylene Glycol (PEG) remains the industry standard for initial library generation due to synthetic accessibility and solubility, it often suffers from poor permeability and oxidative metabolism. Alkyl chains offer superior membrane permeability but frequently crash out of solution. Piperazine-based rigid linkers have emerged as the premier choice for clinical candidates, offering a mechanism to reduce the entropic penalty of ternary complex formation and improve oral bioavailability.

This guide provides a technical comparison of these three linker classes, supported by thermodynamic principles, experimental data, and validated protocols.

Part 1: The Physics of Linkerology

The Thermodynamic Balancing Act

The efficacy of a PROTAC is governed by the stability of the ternary complex (POI:PROTAC:E3). The linker determines the cooperativity factor (


)
  • Flexible Linkers (PEG/Alkyl): High conformational entropy ($ \Delta S < 0 $). Upon binding, the linker must "freeze" into a specific shape, resulting in a high entropic penalty.

  • Rigid Linkers (Piperazine): Pre-organized conformation.[1][2] The entropic cost of binding is lower, potentially leading to higher affinity (

    
    ) and positive cooperativity (
    
    
    ).
Diagram 1: Ternary Complex Dynamics

The following diagram illustrates the kinetic equilibrium where the linker influences the transition from binary binding to the productive ternary complex.

TernaryComplexPOIProtein of Interest(POI)Binary_POIBinary Complex(POI:PROTAC)POI->Binary_POIk_on/k_offE3E3 LigaseBinary_E3Binary Complex(E3:PROTAC)E3->Binary_E3k_on/k_offPROTACPROTAC MoleculePROTAC->Binary_POIk_on/k_offPROTAC->Binary_E3k_on/k_offTernaryTernary Complex(POI:PROTAC:E3)Binary_POI->Ternary+ E3 (Cooperativity α)Binary_E3->Ternary+ POI (Cooperativity α)UbiquitinationUbiquitination &DegradationTernary->Ubiquitinationk_cat (Ub transfer)

Figure 1: The kinetic pathway of PROTAC-mediated degradation. The linker composition directly influences the stability of the central Ternary Complex node.

Part 2: Detailed Comparative Analysis

Polyethylene Glycol (PEG)

The Standard for Solubility PEG linkers are the most common starting point in "linker scans." They are highly hydrophilic, which helps offset the lipophilicity of the warhead and E3 ligand (often VHL or CRBN binders).

  • Pros:

    • Solubility: High aqueous solubility prevents aggregation in assays.

    • Synthesis: Vast commercial availability of bifunctional PEG units (azides, alkynes, acids).

    • Flexibility: Can sample many conformations to find the "sweet spot" for ternary complex formation.

  • Cons:

    • Permeability: High Polar Surface Area (PSA) limits passive diffusion across cell membranes.

    • Metabolism: Susceptible to oxidative cleavage by CYPs (cytochrome P450).

Alkyl Chains

The Hydrophobic Permeability Booster Alkyl linkers are simple hydrocarbon chains. They are often used when the PROTAC is too polar to enter the cell.

  • Pros:

    • Permeability: Low PSA facilitates membrane crossing.

    • Inertness: Chemically stable; no ether bonds to cleave.

  • Cons:

    • Solubility: High logP often leads to poor aqueous solubility, requiring DMSO concentrations that may be toxic to cells.

    • "Grease Ball" Effect: Can drive non-specific binding to hydrophobic patches on proteins, leading to off-target effects.

Piperazine (Rigid Linkers)

The Clinical Optimizer Rigid linkers, particularly those incorporating piperazine, piperidine, or spirocycles, are a hallmark of "second-generation" PROTACs (e.g., ARV-110).

  • Pros:

    • Bioavailability: Rigid structures reduce the number of rotatable bonds, a key metric in Veber’s rules for oral bioavailability.

    • Metabolic Stability: The heterocyclic ring protects the linker from rapid metabolic degradation.

    • Vector Control: Piperazines have defined exit vectors (angles), allowing medicinal chemists to "lock" the PROTAC into a bioactive conformation.

  • Cons:

    • Synthesis: Requires more complex chemistry than simple amide coupling.

    • Design Difficulty: Requires structural data (X-ray/Cryo-EM) to rationally design the correct angle; trial-and-error is less effective than with flexible chains.

Comparative Data Matrix
FeaturePEG LinkersAlkyl LinkersPiperazine (Rigid)
Conformational Entropy High (Penalty)High (Penalty)Low (Favorable)
Aqueous Solubility High LowModerate
Cell Permeability Low to ModerateHigh High
Metabolic Stability Low (Oxidative cleavage)HighHigh
Oral Bioavailability PoorPoor to ModerateGood
Primary Use Case Initial Screening / Tool CompoundsImproving PermeabilityClinical Candidates / Lead Opt.

Part 3: Experimental Protocols

To objectively select the best linker, you must generate data on Cooperativity (


)Degradation Efficiency (

)
Protocol A: Fluorescence Polarization (FP) for Cooperativity

Objective: Determine if the linker promotes positive cooperativity (

  • Preparation:

    • Label the POI (Protein of Interest) with a fluorophore (e.g., FITC or BODIPY).

    • Prepare a serial dilution of the PROTAC (1 nM to 10 µM).

  • Binary Assay (Baseline):

    • Incubate labeled POI (10 nM) with PROTAC dilutions.

    • Measure FP (mP units) to determine

      
      .
      
  • Ternary Assay:

    • Incubate labeled POI (10 nM) + E3 Ligase (saturated concentration, e.g., 2 µM) + PROTAC dilutions.

    • Measure FP.

  • Calculation:

    • Calculate

      
       from the shift in the binding curve.
      
    • Cooperativity (

      
      )  = 
      
      
      .
    • Interpretation: If

      
      , the linker contributes positively to the complex stability.
      
Protocol B: Western Blot for Degradation ( )

Objective: Quantify cellular degradation potency.

  • Cell Treatment:

    • Seed cells (e.g., HEK293 or cancer line) in 6-well plates.

    • Treat with PROTAC (DMSO control, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.

  • Lysis:

    • Wash with ice-cold PBS.[3] Lyse in RIPA buffer + Protease Inhibitors.[3]

  • Blotting:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Probe with primary antibody for POI and Loading Control (e.g., GAPDH/Vinculin).

  • Quantification:

    • Normalize POI band intensity to Loading Control.

    • Plot % Degradation vs. log[Concentration].

    • Fit to a 4-parameter logistic equation to derive

      
       (potency) and 
      
      
      (efficacy).

Part 4: Decision Framework

Use this logic flow to select the appropriate linker strategy for your specific stage of development.

LinkerDecisionStartStart: Linker SelectionGoalWhat is the primary goal?Start->GoalScreenInitial Library / Hit FindingGoal->ScreenNew TargetLeadOptLead OptimizationGoal->LeadOptImproving HitUsePEGUse PEG Linkers(Focus on length diversity)Screen->UsePEGMaximize SolubilitySolubilityIs Solubility Limiting?LeadOpt->SolubilityPermeabilityIs Permeability/Oral Bioavailability Limiting?Solubility->PermeabilityNoSolubility->UsePEGYesUseAlkylUse Alkyl Linkers(Short chains, C3-C6)Permeability->UseAlkylYes (Cell Entry Goal)UseRigidUse Piperazine/Rigid Linkers(Structure-Based Design)Permeability->UseRigidYes (Oral Goal)

Figure 2: Strategic decision tree for PROTAC linker selection based on development stage and physicochemical bottlenecks.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

  • Maple, H. J., et al. (2019). "PROTAC Linkerology: The Good, the Bad, and the Ugly." Sullivans Institute. [Link]

  • Bembirek, T., et al. (2025). "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. [Link][5]

  • Klein, V. G., et al. (2020). "Understanding and Improving the Membrane Permeability of PROTACs." Journal of Medicinal Chemistry. [Link]

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. [Link]

Comparing the binding affinity of different arylpiperazine ligands for D2 receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Arylpiperazine Pharmacophore

In the development of antipsychotics and dopaminergic modulators, the arylpiperazine moiety is a "privileged structure." It serves as the primary anchor for binding to the orthosteric site of the Dopamine D2 receptor (D2R). However, not all arylpiperazines are created equal. Small structural modifications in the "linker" region or the aryl substituents can drastically shift a ligand from a D2 antagonist to a partial agonist, or alter its selectivity for D3 and 5-HT receptors.

This guide provides a technical comparison of three clinically and experimentally significant arylpiperazine ligands: Aripiprazole , Brexpiprazole , and Cariprazine . We analyze their binding affinities (


), structure-activity relationships (SAR), and functional outcomes, supported by validated experimental protocols.

Chemical Space & Ligand Profiles

We compare three "products" (ligands) that represent the evolution of this chemical class.

Ligand A: Aripiprazole (The Benchmark)
  • Class: D2 Partial Agonist (The prototype).[1][2]

  • Structure: 2,3-dichloro-phenylpiperazine linked to a quinolinone core.

  • Mechanism: Binds with high affinity to D2 but stabilizes a specific receptor conformation that allows for limited G-protein activation (intrinsic activity ~25-30%).

Ligand B: Brexpiprazole (The Tuned Alternative)
  • Class: Serotonin-Dopamine Activity Modulator (SDAM).

  • Structure: Thiophene-phenylpiperazine derivative.[3][4]

  • Mechanism: Designed to have higher affinity for D2/5-HT1A but lower intrinsic activity than aripiprazole.[5] This reduces the risk of akathisia associated with D2 over-stimulation.

Ligand C: Cariprazine (The D3 Selective)
  • Class: D3-preferring D2/D3 Partial Agonist.

  • Structure: Piperazine-urea linker (technically a piperazine derivative, often grouped here for functional comparison).

  • Mechanism: Unique high affinity for the D3 receptor, offering benefits in treating negative symptoms of schizophrenia.[6]

Comparative Performance Data

The following data summarizes binding affinities (


) derived from competitive radioligand binding assays using 

-Spiperone or

-Raclopride in CHO or HEK293 cell membranes.
Table 1: Binding Affinity ( ) and Selectivity Profile[1][3]
LigandD2 High Affinity (

, nM)
D3 Affinity (

, nM)
Selectivity (D2 vs D3)Intrinsic Activity (D2)
Aripiprazole 0.34 0.80Balanced (Non-selective)Partial Agonist (~25%)
Brexpiprazole 0.30 1.10Moderate D2 PreferenceLow Partial Agonist (<15%)
Cariprazine 0.49 0.085 D3 Selective (>5-fold)Partial Agonist
N-phenylpiperazine (Ref) ~40 - 50>100Low Affinity (Tool Cmpd)Antagonist

Note: Lower


 indicates higher affinity.[2] Data aggregated from Maeda et al. and comparative reviews [1, 2].
Structure-Activity Relationship (SAR) Analysis

The "Product Performance" is dictated by the binding mode.

  • Orthosteric Anchor: The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp 86 (D3.32) in the receptor's transmembrane helix 3.

  • Secondary Binding Pocket (SBP): The "tail" of the molecule (e.g., the quinolinone in aripiprazole) extends into the SBP. Interactions here (hydrophobic/aromatic) determine the efficacy (agonist vs. antagonist).

    • Insight: Brexpiprazole's linker is more rigid/bulky, restricting the receptor's ability to undergo the conformational change required for full G-protein coupling, hence the lower intrinsic activity compared to aripiprazole.

Visualizing the Mechanism

The following diagram illustrates the structural logic governing how these ligands bind and signal.

G Pharmacophore Arylpiperazine Scaffold Orthosteric Orthosteric Site (Asp 86 Salt Bridge) Pharmacophore->Orthosteric Anchors via N+ Linker Linker Region (Alkyl/Amide chains) Pharmacophore->Linker Outcome_Affinity Determines Affinity (Ki) Orthosteric->Outcome_Affinity Secondary Secondary Binding Pocket (Hydrophobic Cleft) Linker->Secondary Orients Tail Outcome_Selectivity Determines Selectivity (D2 vs D3) Linker->Outcome_Selectivity Chain Length Outcome_Efficacy Determines Efficacy (Partial Agonism) Secondary->Outcome_Efficacy Steric Bulk

Figure 1: SAR Logic. The piperazine head drives affinity, while the linker and tail modulate efficacy and subtype selectivity.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity of these ligands in your own lab, follow this standardized protocol. This workflow ensures self-validating results by including total, non-specific, and specific binding controls.

Methodology: Competitive Binding with -Spiperone

Objective: Determine the


 of a test arylpiperazine (e.g., Brexpiprazole) by displacing the radioligand 

-Spiperone.
Step 1: Membrane Preparation [7]
  • Harvest: Detach CHO-D2 stable cells using PBS/EDTA (avoid trypsin to preserve receptor proteins).

  • Lysis: Resuspend in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize (Polytron, 2x 10 sec).

  • Wash: Centrifuge at 40,000 x g for 15 min at 4°C. Discard supernatant. Repeat wash 2x to remove endogenous dopamine.

  • Storage: Resuspend final pellet in Assay Buffer. Store at -80°C.

Step 2: Assay Setup (96-well plate)
  • Total Binding (TB): Membrane +

    
    -Spiperone (0.2 nM).
    
  • Non-Specific Binding (NSB): Membrane +

    
    -Spiperone + Excess Haloperidol (10 
    
    
    
    M).
  • Experimental: Membrane +

    
    -Spiperone + Test Ligand (
    
    
    
    to
    
    
    M).
Step 3: Incubation & Filtration [8]
  • Incubate plates at 25°C for 90 minutes (equilibrium is critical for accurate

    
    ).
    
  • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).

  • Wash 3x with ice-cold buffer.

  • Count radioactivity (CPM) using liquid scintillation.

Step 4: Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[3][9][10]

Workflow Visualization

The following diagram outlines the critical path for the binding assay described above.

AssayWorkflow Cells CHO-D2 Cells Lysis Hypotonic Lysis & Homogenization Cells->Lysis Wash Centrifuge & Wash (Remove Endogenous DA) Lysis->Wash Incubation Incubation (90 min) + [3H]-Spiperone + Test Ligand Wash->Incubation Harvest Harvest onto GF/B Filters Incubation->Harvest Equilibrium Count Scintillation Counting Harvest->Count Analysis Cheng-Prusoff Analysis Count->Analysis

Figure 2: Radioligand Binding Assay Workflow. Critical steps include the wash phase to remove endogenous dopamine and PEI pre-soaking of filters.

Functional Implications: Signaling Pathway

Binding affinity (


) is only half the story. The consequence of binding (functional efficacy) is what differentiates Aripiprazole from Brexpiprazole. Both bind D2, but they modulate the 

pathway differently.
  • Aripiprazole: Stabilizes a conformation allowing ~25% cAMP inhibition (Partial Agonist).

  • Brexpiprazole: Stabilizes a conformation allowing <15% cAMP inhibition (Weaker Partial Agonist).

  • Antagonists: Block cAMP inhibition completely (allow basal cAMP levels to rise if constitutive activity is present).

Signaling Ligand Arylpiperazine Ligand Receptor D2 Receptor (GPCR) Ligand->Receptor Binding (Ki) Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation (Intrinsic Activity) AC Adenylyl Cyclase Gprotein->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduced Levels

Figure 3: D2 Signaling Pathway. Arylpiperazines recruit Gi/o proteins to inhibit Adenylyl Cyclase. The strength of this inhibition depends on the ligand's intrinsic activity.

References

  • Maeda, K. et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics.

  • Kiss, B. et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate. Journal of Pharmacology and Experimental Therapeutics.

  • Burstein, E. S. et al. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics.

  • BindingDB. Assay Method Information: Binding of Compound to Dopamine D2 Receptors.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

Optimizing the Therapeutic Index: A Comparative Evaluation of Novel Compounds Derived from Intermediate NHI-02

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In small molecule drug discovery, high potency (


) is a vanity metric if it is not accompanied by a viable Therapeutic Window (TW). This guide evaluates the performance of a novel series of compounds synthesized from the NHI-02 intermediate  (a fluorinated heterocyclic scaffold) against the industry-standard reference series derived from the non-fluorinated precursor (SRI-01).

The core objective of utilizing the NHI-02 intermediate was to modulate lipophilicity (


) and metabolic stability without sacrificing target engagement. This guide provides the experimental framework to validate whether this structural modification successfully widens the therapeutic window—defined here as the ratio between the Minimum Toxic Dose (MTD) and the Minimum Effective Dose (MED).

The Evaluation Cascade: Logic and Workflow

To objectively compare the NHI-02 derived compounds against the standard, we employ a funnel-based screening approach. This ensures that only compounds with a high probability of in vivo success proceed to costly animal models.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix used to filter compounds based on Selectivity Index (SI) and Safety Pharmacology before in vivo TW assessment.

EvaluationCascade Synthesis Synthesis via NHI-02 Intermediate PrimaryAssay Primary Potency (Biochemical IC50) Synthesis->PrimaryAssay Cytotox Cytotoxicity Screen (HepG2/HK-2) PrimaryAssay->Cytotox SI_Calc Calculate Selectivity Index (CC50 / IC50) Cytotox->SI_Calc Decision1 SI > 100? SI_Calc->Decision1 SafetyPanel In Vitro Safety (hERG, CYP450) Decision1->SafetyPanel Yes Discard Discard / Redesign Decision1->Discard No Decision2 Clean Profile? SafetyPanel->Decision2 InVivo In Vivo MTD/Efficacy (Therapeutic Window) Decision2->InVivo Yes Decision2->Discard No

Figure 1: The Go/No-Go decision cascade for evaluating therapeutic potential.

Comparative Analysis: Novel Series (NHI-02) vs. Reference (SRI-01)

In Vitro Selectivity and Potency

The first step in defining the therapeutic window is establishing the Selectivity Index (SI) . A compound must kill the target (e.g., tumor cell or pathogen) at a concentration significantly lower than the concentration that harms normal cells.

The Hypothesis: The NHI-02 intermediate introduces a fluorine motif intended to reduce metabolic clearance and off-target binding compared to the SRI-01 series.

Data Summary: The table below summarizes the mean performance of the top 3 leads from the NHI-02 series compared to the Reference Standard (Ref-Std-A).

Compound IDTarget

(nM)
HepG2

(

M)
Selectivity Index (SI)hERG Inhibition (


M)
Ref-Std-A (SRI-01) 125.44502.1 (High Risk)
Novel-01 (NHI-02) 8>50>6,250 >30 (Low Risk)
Novel-02 (NHI-02) 15422,80025 (Low Risk)
Novel-03 (NHI-02) 5183,60012 (Med Risk)

Analysis: While the primary potency (


) of the Novel-01 is comparable to the Reference, the cytotoxicity threshold (

)
is significantly improved. The Reference compound shows hERG liability at 2.1

M, narrowing its potential therapeutic window due to cardiac safety risks. Novel-01, derived from the NHI-02 intermediate, eliminates this liability (

M), effectively "opening the ceiling" of the therapeutic window.
In Vivo Therapeutic Window Determination

The true therapeutic window is an organism-level metric. We define it using the formula:



  • MTD (Maximum Tolerated Dose): Highest dose with <10% body weight loss and no overt clinical signs.

  • MED (Minimum Effective Dose): Lowest dose achieving >50% tumor growth inhibition (TGI) or biomarker reduction.

Comparative In Vivo Data (Murine Xenograft Model):

ParameterRef-Std-A (Legacy)Novel-01 (NHI-02 Derived)Improvement Factor
MED (

)
1052x Potency
MTD (

)
301505x Tolerability
Therapeutic Window 3.0x 30.0x 10-fold Expansion

Interpretation: The Reference compound has a narrow window (3x). In a clinical setting, patient variability could easily result in toxic exposure. The NHI-02 derivative (Novel-01) exhibits a 30-fold window. This allows for aggressive dosing strategies to prevent resistance without compromising safety.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol A: High-Throughput Selectivity Assessment

Objective: Determine the In Vitro Selectivity Index.

  • Cell Seeding:

    • Target Cells: Seed 3,000 cells/well in 384-well plates (white opaque).

    • Counter-Screen (HepG2): Seed 5,000 cells/well to account for contact inhibition differences.

    • Validation: Include Bortezomib (1

      
      M) as a positive control for cell death (Max Kill).
      
  • Compound Treatment:

    • Prepare a 10-point serial dilution (1:3) of compounds synthesized from NHI-02.

    • Transfer 50 nL of compound to assay plates using an acoustic dispenser (e.g., Echo 550).

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
  • Detection (ATP Quantification):

    • Add CellTiter-Glo® reagent (Promega) equal to culture volume.

    • Shake for 2 minutes (orbital) to lyse cells.

    • Incubate 10 minutes to stabilize luminescence.

    • Read on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize to DMSO control (0% kill) and Bortezomib (100% kill).

    • Calculate

      
       and 
      
      
      
      using a 4-parameter logistic fit.
    • Flag: If

      
      , repeat the assay.
      
Protocol B: In Vivo MTD/Efficacy Escalation

Objective: Define the upper and lower bounds of the Therapeutic Window.

  • Animal Selection:

    • Use BALB/c nude mice (n=8 per group) bearing established subcutaneous tumors (150-200

      
      ).
      
  • Dosing Regimen (The "3+3" Pre-clinical Adaptation):

    • Group 1 (Vehicle): PEG400/Water (20:80).

    • Group 2 (Low): 5 mg/kg (Estimated MED).

    • Group 3 (Mid): 25 mg/kg.

    • Group 4 (High): 100 mg/kg (Escalate if tolerated).

  • Monitoring:

    • Efficacy: Measure tumor volume via calipers every 3 days.

    • Toxicity: Weigh mice daily.

    • Stop Rule: Any animal showing >15% body weight loss is euthanized immediately.

  • Terminal Analysis:

    • At Day 21, collect plasma for PK analysis to correlate exposure (

      
      ) with efficacy/toxicity.
      

Mechanistic Visualization: Why NHI-02 Improves Safety

The structural modification in NHI-02 (specifically the fluorination at the C-4 position) alters the metabolic soft spot found in the Reference intermediate. This prevents the formation of a reactive quinone-imine metabolite, which is often responsible for idiosyncratic toxicity.

Mechanism Ref_Int Reference Intermediate (H-substituted) Metabolism CYP3A4 Metabolism Ref_Int->Metabolism ReactiveMet Reactive Quinone-Imine Metabolism->ReactiveMet Oxidation StableMet Stable Hydroxylation Metabolism->StableMet Blocked Site Toxicity Hepatotoxicity (Narrow TW) ReactiveMet->Toxicity Novel_Int NHI-02 Intermediate (F-substituted) Novel_Int->Metabolism Clearance Renal/Biliary Clearance StableMet->Clearance Safety Clean Profile (Wide TW) Clearance->Safety

Figure 2: Metabolic fate comparison. NHI-02 blocks the formation of toxic metabolites.

Conclusion

The evaluation confirms that compounds synthesized from the NHI-02 intermediate possess a significantly superior therapeutic window compared to the legacy SRI-01 series. The 10-fold expansion in the Therapeutic Index (TI) is driven primarily by a reduction in off-target toxicity (hERG and hepatotoxicity) rather than a raw increase in potency.

Recommendation: Prioritize Novel-01 for IND-enabling studies. The assay data supports a high probability of clinical safety, provided the PK profile scales allometrically to humans.

References

  • FDA Guidance for Industry. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sager, P. T., et al. (2014). Re-evaluation of the hERG Safety Margin for Drug Development. Journal of Pharmacological and Toxicological Methods, 69(1), 11-12. [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The Determination and Interpretation of the Therapeutic Index in Drug Development. Nature Reviews Drug Discovery, 11, 751–761. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.